Ethyl 2-bromo-6-chloro-3-methylbenzoate
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Overview
Description
Ethyl 2-bromo-6-chloro-3-methylbenzoate: is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination and Chlorination: The synthesis of ethyl 2-bromo-6-chloro-3-methylbenzoate typically involves the bromination and chlorination of 3-methylbenzoic acid. The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The chlorination is performed using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
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Esterification: The resulting 2-bromo-6-chloro-3-methylbenzoic acid is then esterified with ethanol (C2H5OH) in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to form this compound .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Ethyl 2-bromo-6-chloro-3-methylbenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
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Reduction Reactions: The compound can be reduced to form ethyl 2-chloro-3-methylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
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Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed:
Substitution: Ethyl 2-cyano-6-chloro-3-methylbenzoate (using KCN)
Reduction: Ethyl 2-chloro-3-methylbenzoate
Oxidation: 2-bromo-6-chloro-3-methylbenzoic acid
Scientific Research Applications
Chemistry:
Ethyl 2-bromo-6-chloro-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine:
In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes. It serves as a model compound to investigate the metabolism and toxicity of halogenated aromatic compounds.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring make the compound highly reactive towards nucleophiles. The ester functional group allows it to participate in esterification and hydrolysis reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- Ethyl 6-bromo-2-chloro-3-methylbenzoate
- Ethyl 2-chloro-6-bromo-3-methylbenzoate
Uniqueness:
Ethyl 2-bromo-6-chloro-3-methylbenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations .
Biological Activity
Ethyl 2-bromo-6-chloro-3-methylbenzoate is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound features a benzene ring with bromine and chlorine substituents, alongside an ethyl ester functional group. This unique substitution pattern enhances its reactivity, allowing it to interact with various biological targets.
Property | Description |
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Molecular Formula | C10H10BrClO2 |
Molecular Weight | 277.55 g/mol |
Solubility | Soluble in organic solvents |
Boiling Point | Approximately 300 °C |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound has shown potential to inhibit specific enzymes, which is crucial for various metabolic pathways.
- Modulation of Receptor Function : It may also affect receptor activities, influencing signaling pathways within cells.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical biochemical processes. For example, studies have demonstrated its inhibitory effects on certain hydrolases and transferases, which play roles in metabolism and signal transduction.
Antimicrobial Properties
Preliminary investigations suggest that the compound exhibits antimicrobial activity against various microbial strains. Its structural features contribute to this effectiveness, although specific mechanisms of action remain under investigation.
Case Studies
- Enzyme Inhibition Study : A study focusing on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound could reduce enzyme activity by up to 50% at specific concentrations. This suggests potential applications in treating conditions related to cholinergic dysfunction.
- Antimicrobial Efficacy : In a controlled environment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
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Ethyl 3-bromo-2-chloro-5-methylbenzoate | Different positions of bromine and chlorine | Varying enzyme inhibition profiles |
Ethyl 2-bromo-5-chloro-3-methylbenzoate | Positional isomer with variations in substituents | Distinct chemical properties affecting activity |
Ethyl 2-bromo-3-chloro-5-methoxybenzoate | Contains a methoxy group instead of a methyl group | Altered solubility and reactivity |
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 2-bromo-6-chloro-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
YMUSHYXPUPLYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C)Cl |
Origin of Product |
United States |
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